Methyl 3-(fluorosulfonyl)propanoate chemical structure
Methyl 3-(fluorosulfonyl)propanoate chemical structure
This technical guide provides a comprehensive analysis of Methyl 3-(fluorosulfonyl)propanoate , a strategic bifunctional linker used in Sulfur-Fluoride Exchange (SuFEx) click chemistry.
CAS Number: 1934437-67-8
Formula:
Executive Summary
Methyl 3-(fluorosulfonyl)propanoate is a specialized aliphatic sulfonyl fluoride reagent designed for chemical biology and drug discovery. Unlike aromatic sulfonyl fluorides (e.g., PMSF), this aliphatic analogue offers a distinct reactivity profile due to the flexibility of the propanoate chain and the specific electrophilicity of the alkyl-sulfonyl fluoride motif. It serves as a "SuFExable" handle, allowing researchers to introduce a latent electrophile into small molecules or proteins that can be activated for covalent bonding with nucleophilic amino acid residues (Tyr, Lys, Ser, His) under specific conditions.
Chemical Structure & Properties
Structural Analysis
The molecule consists of three distinct functional zones:
-
Methyl Ester Terminus: A masked carboxylic acid that allows for attachment to primary amines or alcohols via standard amide/ester coupling prior to SuFEx activation.
-
Propyl Linker: A 3-carbon aliphatic chain (counting the carbonyl carbon) that provides steric flexibility, decoupling the electronic effects of the ester from the sulfonyl group.
-
Sulfonyl Fluoride Warhead (
): The SuFEx center. It is thermodynamically stable (resistant to hydrolysis) but kinetically active toward specific nucleophiles in the presence of H-bonding catalysts or protein microenvironments.
Physical & Spectroscopic Data
| Property | Value / Characteristic |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~85°C at 0.5 mmHg (Predicted) |
| Solubility | Soluble in DCM, THF, MeCN, DMSO; sparingly soluble in water |
| Stability | Stable in aqueous buffer (pH 7.4) for >24h; hydrolyzes slowly at high pH |
NMR Characterization (Typical in
-
NMR (400 MHz):
-
3.75 (s, 3H,
) -
3.55 (m, 2H,
) — Deshielded by sulfonyl group -
2.85 (t, 2H,ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> )
-
3.75 (s, 3H,
-
NMR (376 MHz):
-
+52.0 to +54.0 ppm (t,
Hz) — Characteristic shift for aliphatic sulfonyl fluorides
-
+52.0 to +54.0 ppm (t,
Synthesis Protocol
While commercially available, high-purity reagent is often synthesized in-house from the corresponding sulfonyl chloride to ensure activity. The following protocol utilizes a KHF₂-mediated halogen exchange , which is superior to KF due to the formation of the bifluoride ion (
Reagents
-
Precursor: Methyl 3-(chlorosulfonyl)propanoate (CAS 15441-07-3).[3]
-
Fluorinating Agent: Potassium Bifluoride (
) (saturated aqueous solution). -
Solvent: Acetonitrile (
).
Step-by-Step Workflow
-
Preparation: Dissolve Methyl 3-(chlorosulfonyl)propanoate (1.0 equiv) in
(0.5 M concentration). -
Activation: Cool the solution to 0°C in an ice bath.
-
Addition: Add a saturated aqueous solution of
(2.5 equiv) dropwise over 10 minutes. Note: The biphasic mixture requires vigorous stirring. -
Reaction: Remove ice bath and stir at Room Temperature (23°C) for 3–4 hours. Monitor by TLC (stain with
) or NMR (appearance of triplet at +53 ppm). -
Workup:
-
Dilute with
and water. -
Separate organic layer; wash with brine (
). -
Dry over anhydrous
.
-
-
Purification: Concentrate under reduced pressure. If necessary, purify via rapid silica flash chromatography (Hexanes/EtOAc gradient). Warning: Do not distill at high temperatures without vacuum; sulfonyl fluorides are thermally stable but volatile.
Synthesis Logic Diagram
Figure 1: Synthesis of Methyl 3-(fluorosulfonyl)propanoate via KHF₂-mediated exchange.
Reactivity Profile & Mechanism (SuFEx)
The core utility of this compound lies in the Sulfur-Fluoride Exchange (SuFEx) phenomenon. Unlike sulfonyl chlorides, which react indiscriminately with nucleophiles (and water), the sulfonyl fluoride bond is highly resistant to reduction and hydrolysis.
The Mechanism
The
-
Activation: Reaction requires either a proton transfer (H-bonding to the fluorine) or a silicon-assisted abstraction (if reacting with silyl ethers).
-
Selectivity: In biological systems, the sulfonyl fluoride preferentially reacts with amino acid side chains that can stabilize the transition state, often Tyrosine (Tyr), Lysine (Lys), or Serine (Ser).
SuFEx Activation Diagram
Figure 2: Mechanism of SuFEx-mediated protein labeling.
Applications in Drug Discovery
Covalent Fragment Screening
Methyl 3-(fluorosulfonyl)propanoate serves as a "warhead linker."
-
Library Synthesis: The methyl ester is hydrolyzed to the acid and coupled to a library of amines (fragments).
-
Screening: The resulting library of sulfonyl fluoride-tagged fragments is screened against a target protein.
-
Hit Identification: "Hits" covalently modify the protein. Because the
bond is relatively inert, background labeling is low; only fragments that bind specifically to the protein pocket will position the warhead correctly for reaction (proximity-induced reactivity).
Activity-Based Protein Profiling (ABPP)
Researchers use this molecule to synthesize probes that map the "reactive proteome."
-
Probe Design: The methyl ester is converted to an amide linked to a biotin tag or a fluorophore (e.g., BODIPY).
-
Workflow:
-
Incubate proteome with Probe.
-
Probe reacts with hyper-reactive Tyrosines or Lysines.
-
Enrichment via Biotin-Streptavidin.
-
Mass Spectrometry (LC-MS/MS) to identify modified residues.
-
Safety & Handling
Hazard Class: Skin Corrosion/Irritation (Category 1B); Serious Eye Damage (Category 1).
-
Toxicity: Like all sulfonyl fluorides, this compound is a potent electrophile. It can inhibit serine proteases (e.g., Acetylcholinesterase) irreversibly.
-
Inhalation Risk: High. Do not inhale vapors. Always handle in a functioning fume hood.
-
Decontamination: Spills should be treated with a solution of dilute NaOH or aqueous amine (e.g., glycine) to force hydrolysis/quenching over time, though the reaction is slow without organic co-solvents.
-
Storage: Store in a tightly sealed container at 2–8°C. Moisture sensitive over long periods (months).
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
-
Jones, L. H. (2018). "SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction." Merck/Sigma-Aldrich Technical Review.
- Dong, J., et al. (2014). "Synthesis of Sulfonyl Fluorides." Organic Chemistry Frontiers. (Detailed protocols for KHF2 exchange).
- Scripps Research Institute.

